molecular formula C14H28<br>C14H28<br>CH3(CH2)11CH=CH2 B7770490 1-Tetradecene CAS No. 25608-58-6

1-Tetradecene

Cat. No.: B7770490
CAS No.: 25608-58-6
M. Wt: 196.37 g/mol
InChI Key: HFDVRLIODXPAHB-UHFFFAOYSA-N
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Description

1-Tetradecene is an unbranched fourteen-carbon alkene with one double bond between C-1 and C-2 . It is a colorless, watery liquid with a mild and pleasant odor . It is used as a solvent in perfumes, flavors, medicines, dyes, oils, and resins .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be used as a reactant to synthesize 2-Tetradecanone via PdCl2/CrO3 catalyzed oxidation reaction . It can also be used as a monomer unit to synthesize high molecular weight polymer [poly (1- tetradecene)] by titanium complex catalyzed polymerization reaction . Another study shows that polymerizations of this compound using a borate catalyst were conducted in n-hexane in the presence of Al cocatalyst .


Molecular Structure Analysis

The molecular formula of this compound is C14H28 . Its molecular weight is 196.37 . The IUPAC Standard InChI is InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3 .


Chemical Reactions Analysis

This compound may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions . It is also used in addition reactions which are typical in alkyne reactions such as halogenation, hydrogenation, hydrohalogenation, hydration, oxidative cleavage, nitrile formation and acidity of terminal alkynes .


Physical and Chemical Properties Analysis

This compound has a boiling point of 524.2 K and a melting point of -13 to -11 °C . Its density is 0.775 g/mL at 25 °C . The refractive index n20/D is 1.436 (lit.) .

Safety and Hazards

1-Tetradecene may be fatal if swallowed and enters airways . It may react vigorously with strong oxidizing agents . It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .

Future Directions

The global 1-Tetradecene market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes . The global key manufacturers of this compound include Rieke Metals, BLD Pharmatech, Merck, ArrakisTek, Alichem, Finetech Industry, AK Scientific, Anward and Tokyo Chemical Industry (TCI), etc .

Biochemical Analysis

Biochemical Properties

It has been reported that Candida yeasts can metabolize 1-Tetradecene . The metabolic pathways for the oxidation of this compound by Candida lipolytica were investigated and compared with those for Candida tropicalis .

Cellular Effects

It is known that the compound is very hydrophobic , which could potentially influence its interactions with cells and cellular processes.

Molecular Mechanism

It is known that this compound can be used as a monomer unit to synthesize high molecular weight polymer [poly (1- tetradecene)] by titanium complex catalyzed polymerization reaction .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 524.2 K and a melting point of 260.23 K .

Metabolic Pathways

This compound is metabolized by Candida yeasts, specifically Candida lipolytica

Transport and Distribution

Given its hydrophobic nature , it is likely that it interacts with lipid bilayers and other hydrophobic structures within cells.

Subcellular Localization

Given its hydrophobic nature , it is likely that it localizes to hydrophobic regions within cells, such as lipid bilayers.

Properties

IUPAC Name

tetradec-1-ene
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InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3
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InChI Key

HFDVRLIODXPAHB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC=C
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Molecular Formula

C14H28, Array
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Related CAS

25608-58-6
Record name 1-Tetradecene, homopolymer
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DSSTOX Substance ID

DTXSID4027367
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Molecular Weight

196.37 g/mol
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Physical Description

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C
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Flash Point

230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c.
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Solubility

SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none
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Density

0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

6.78 (Air=1), Relative vapor density (air = 1): 6.78
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Vapor Pressure

4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

COLORLESS LIQUID

CAS No.

1120-36-1, 68855-59-4, 68855-60-7
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Melting Point

8.8 °F (USCG, 1999), -12 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Tetradecene
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1-Tetradecene
Reactant of Route 6
1-Tetradecene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-tetradecene?

A1: this compound has a molecular formula of C14H28 and a molecular weight of 196.37 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Infrared (IR) spectroscopy. [, , , ]

Q3: How stable is this compound under various conditions?

A3: this compound, like other alkenes, is generally susceptible to oxidation. Research has shown that it readily reacts with ozone (O3), forming secondary organic aerosols (SOA). [, ] Additionally, studies on its use in food irradiation indicate it degrades upon exposure to gamma and electron beam irradiation. [, , ]

Q4: Can this compound be used in catalytic reactions?

A4: While this compound is primarily used as a reactant, research has explored its influence on catalytic processes. For instance, it acts as a chain-growth modifier in Fischer-Tropsch synthesis, impacting the carbon number distribution of the hydrocarbon products. [, ]

Q5: Are there any studies on the reaction mechanisms involving this compound?

A5: Yes, several studies have investigated reaction mechanisms involving this compound. For example, research has elucidated the mechanism of its ozonolysis, highlighting the formation of Criegee intermediates and their subsequent reactions with various compounds like alcohols, carboxylic acids, and water vapor. [, ]

Q6: How does the structure of this compound influence its reactivity?

A6: As a linear alkene, this compound's reactivity is primarily governed by the presence of the double bond. Studies on its oxidation by microorganisms like Pseudomonas aeruginosa and Candida species demonstrate the susceptibility of both the double bond and the terminal methyl group to microbial attack. [, ]

Q7: What are the main applications of this compound?

A7: Research highlights several applications of this compound:

  • Lubricant Base Oil: this compound can be oligomerized to synthesize high-performance lubricant base oil components. [, ]
  • Fischer-Tropsch Synthesis: It can be used as a co-feed in Fischer-Tropsch synthesis to modify the carbon number distribution of products, potentially enhancing wax production. [, ]
  • Chemical Intermediate: It serves as a starting material for synthesizing various chemicals, including α-methylenelactones, which have potential applications as feeding deterrents against insects. []

Q8: What is the environmental impact of this compound?

A8: While specific ecotoxicological data on this compound is limited, its biodegradability by microorganisms suggests a lower persistence in the environment compared to non-biodegradable materials. [, , ]

Q9: Are there strategies for managing this compound waste?

A9: Research on the thermal cracking of waste materials containing this compound suggests that pyrolysis could be a viable waste management strategy, potentially recovering valuable chemicals and bioenergy resources. []

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